![molecular formula C5H4N4 B12874388 Pyrrolo[2,1-d][1,2,3,5]tetrazine CAS No. 258828-10-3](/img/structure/B12874388.png)
Pyrrolo[2,1-d][1,2,3,5]tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both pyrrole and tetrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[2,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4(3H)-ones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Pyrrolo[2,1-d][1,2,3,5]tetrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.
Comparación Con Compuestos Similares
Pyrrolo[2,1-d][1,2,3,5]tetrazine can be compared with other similar compounds, such as:
Temozolomide: A well-known antitumor agent with a similar tetrazine moiety.
Mitozolomide: Another tetrazine-based compound with potent antitumor activity.
The uniqueness of this compound lies in its diverse reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
258828-10-3 |
|---|---|
Fórmula molecular |
C5H4N4 |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
pyrrolo[2,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H |
Clave InChI |
MCQPEIWWBCNKRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=NC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)

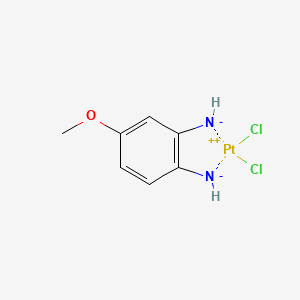
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
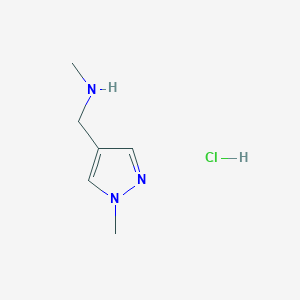
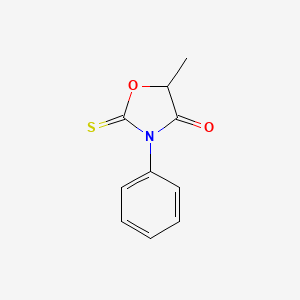
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
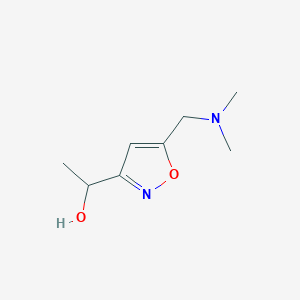
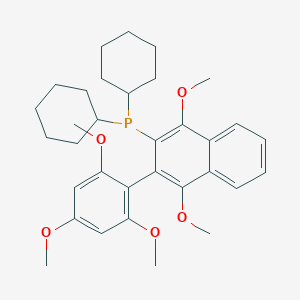

![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)

